molecular formula C25H34N2O2 B10889211 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine

Cat. No.: B10889211
M. Wt: 394.5 g/mol
InChI Key: RTTVCUUXIZRETF-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzyloxy and methoxy group on a benzyl moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine typically involves multiple steps. One common method starts with the preparation of the benzyloxy and methoxy substituted benzyl chloride, which is then reacted with piperazine under controlled conditions. The cyclohexyl group is introduced through a subsequent alkylation reaction. The reaction conditions often involve the use of solvents like ethanol or chloroform, and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl group adds steric bulk, potentially affecting its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-cyclohexyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H34N2O2/c1-28-24-13-12-22(18-25(24)29-20-21-8-4-2-5-9-21)19-26-14-16-27(17-15-26)23-10-6-3-7-11-23/h2,4-5,8-9,12-13,18,23H,3,6-7,10-11,14-17,19-20H2,1H3

InChI Key

RTTVCUUXIZRETF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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